Cas no 899946-60-2 (N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
-
- インチ: 1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25)
- InChIKey: JJSYCPSBXZBDRZ-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(OC)C=C2)=NN(CC(NCC2=CC=C(F)C=C2)=O)C(=O)C=C1
N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2774-0587-5mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-30mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-20μmol |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-10mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-20mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-2μmol |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-1mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-25mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-4mg |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2774-0587-10μmol |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
899946-60-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamideに関する追加情報
N-(4-Fluorophenyl)methyl-2-3-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Ylacetamide (CAS No. 899946-60-2): A Comprehensive Overview
N-(4-Fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 899946-60-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The molecular structure of N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is composed of a pyridazinone core, a fluorinated phenyl group, and a methoxy-substituted phenyl moiety. These functional groups contribute to the compound's pharmacological properties, making it a promising candidate for various therapeutic applications. Recent advancements in synthetic chemistry have enabled the efficient and scalable synthesis of this compound, facilitating its evaluation in preclinical and clinical settings.
One of the key areas of research involving N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines and enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has also been investigated for its antitumor activity. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this activity is believed to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK. A recent study published in Cancer Research highlighted the ability of N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide to sensitize cancer cells to chemotherapy, suggesting its potential as a chemosensitizer in combination therapy.
The pharmacokinetic properties of N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-o xo - 1 , 6 - dihydropyridazin - 1 - ylacetamide have also been extensively studied. Research has shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered drug. Additionally, the compound has demonstrated low toxicity in preclinical models, which is a crucial factor for its clinical translation.
Despite its promising therapeutic potential, further research is needed to fully understand the safety and efficacy of N-(4-fluorophenyl)methyl - 2 - 3 - ( 4 - methoxyphen yl ) - 6 - oxo - 1 , 6 - dihydropyridazin - 1 - ylacetamide. Ongoing clinical trials are evaluating its effectiveness in treating various diseases, and preliminary results are encouraging. For example, a Phase I clinical trial assessing the safety and pharmacokinetics of the compound in healthy volunteers has been completed with positive outcomes.
In conclusion, N -( 4 - fluorophen yl ) methyl - 2 - 3 -( 4 - meth oxy phen yl ) - 6 - oxo - 1 , 6 - dihydropyridazin - 1 - ylacetamide (CAS No. 899946 - 60 - 2) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further investigation. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the treatment of inflammatory diseases and cancer.
899946-60-2 (N-(4-fluorophenyl)methyl-2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide) 関連製品
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)
- 339103-00-3(2-(N-phenylbenzenesulfonamido)-N-(prop-2-en-1-yl)acetamide)
- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)
- 2097958-40-0(Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)
- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 25517-72-0(2-Oxazolidinone,3-amino-5-[(methylthio)methyl]-)
- 376638-44-7(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide)
- 2792217-27-5(1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1))
- 1185403-96-6(N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)
- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)




